molecular formula C8H13N3 B8645954 beta-Ethylaminoethylpyrazine

beta-Ethylaminoethylpyrazine

Cat. No. B8645954
M. Wt: 151.21 g/mol
InChI Key: GPGCODUJSUBUFQ-UHFFFAOYSA-N
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Patent
US04183933

Procedure details

A mixture of 21.2 g (0.2 mole) of vinylpyrazine, 18.0 g (0.4 mole) of ethylamine, 6.0 g (0.1 mole) of acetic acid and 60 ml methanol was placed in a pressure bottle and heated at 70° C. for 24 hours. After removing the methanol, the residue was made basic with 8.0 g (0.2 mole) of sodium hydroxide in 80 ml of water and extracted with several portions of chloroform. After removing the chloroform, the residue was distilled to give 24.5 g of β-ethylaminoethylpyrazine, b.p. 70°-72° C. at 0.5 mm Hg, nD25 =1.5103.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)=[CH2:2].[CH2:9]([NH2:11])[CH3:10].C(O)(=O)C.[OH-].[Na+]>O.CO>[CH2:9]([NH:11][CH2:2][CH2:1][C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(=C)C1=NC=CN=C1
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of chloroform
CUSTOM
Type
CUSTOM
Details
After removing the chloroform
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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